![molecular formula C19H19N3O B2852121 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline CAS No. 2189499-71-4](/img/structure/B2852121.png)

2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

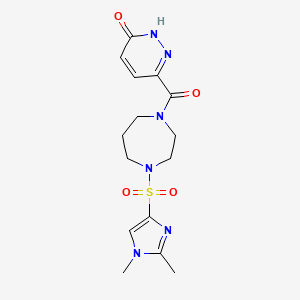

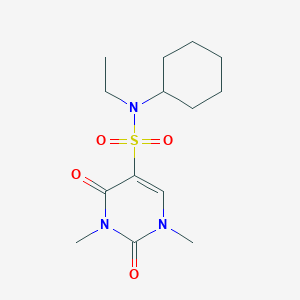

The compound “2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane core, which is a common structure in many biologically active compounds, particularly tropane alkaloids . This core is attached to a quinoxaline group, another important structure found in various bioactive compounds.

Synthesis Analysis

The synthesis of compounds with an 8-azabicyclo[3.2.1]octane core often involves enantioselective construction methods . These methods aim to create the bicyclic scaffold in a stereoselective manner, meaning the spatial arrangement of the atoms is carefully controlled .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane core is a bicyclic structure, meaning it consists of two fused rings . In this case, the rings are a six-membered ring and a three-membered ring. The quinoxaline group is a bicyclic aromatic compound consisting of two fused six-membered rings, one being benzene and the other being pyrazine.Wissenschaftliche Forschungsanwendungen

Synthesis of Tropane Alkaloids

The azabicyclo[3.2.1]octane scaffold is a central core in the synthesis of tropane alkaloids . These alkaloids have various biological activities and are significant in the development of medications for conditions such as motion sickness, Parkinson’s disease, and irritable bowel syndrome. The stereoselective preparation of this scaffold is crucial for the bioactivity of the resulting compounds.

Drug Discovery

Nitrogen-containing heterocycles like 2-azabicyclo[3.2.1]octanes, which are structurally related to the compound , have shown significant potential in drug discovery . They serve as key synthetic intermediates in the total synthesis of complex molecules and have a unique structure that can be challenging to acquire, making them valuable in medicinal chemistry.

Total Synthesis of Complex Molecules

The unique bicyclic architecture of azabicyclo[3.2.1]octanes makes them suitable intermediates in the total synthesis of various target molecules . Their presence in the total synthesis process is crucial due to their pharmacological potential and the structural complexity they contribute to the synthesized molecules.

Biological Activities

Compounds derived from the azabicyclo[3.2.1]octane scaffold have been reported to exhibit a range of biological activities . For instance, derivatives have shown nematicidal activity against plant-parasitic nematodes, which are a significant threat to global agriculture.

Pharmacological Potential

The structural similarity of azabicyclo[3.2.1]octane derivatives to bioactive alkaloids such as nicotine, cocaine, and morphine contributes to their medicinal and biological effects . Their rigid bicyclic backbone is an important feature in medicinal chemistry, influencing their interaction with biological targets.

Development of Antimicrobial Agents

Azabicyclo[3.2.1]octane derivatives have been explored for their antimicrobial properties . Certain derivatives have shown promising activity against bacterial and fungal strains, highlighting their potential as novel antimicrobial agents.

Wirkmechanismus

Target of Action

The primary target of 2-{3-Cyclopropylidene-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, suggesting that the compound might interact with similar targets.

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular processes .

Biochemical Pathways

Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, including neurotransmitter signaling . Therefore, it’s plausible that this compound might have similar effects.

Result of Action

Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit nematicidal activities , suggesting that this compound might have similar effects.

Eigenschaften

IUPAC Name |

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(18-11-20-16-3-1-2-4-17(16)21-18)22-14-7-8-15(22)10-13(9-14)12-5-6-12/h1-4,11,14-15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAYMRBXERMTAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=C3CC3)CC1N2C(=O)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2852041.png)

![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)

![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)

![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)

![N-[4-(4-pentylcyclohexyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2852059.png)